Furopinnarin

Description

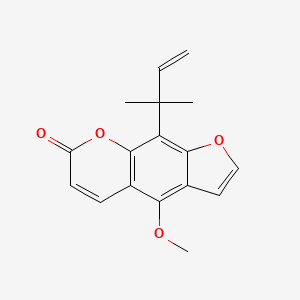

Furopinnarin (CAS: 23531-95-5) is a linear furanocoumarin first isolated from Ruta pinnata and later identified in Dorstenia gigas . Structurally, it features a fused furan ring adjacent to a coumarin backbone, with specific substitutions influencing its bioactivity. This compound is synthesized via a high-yield (85–90%) coumarin ring-opening reaction using catalytic acid conditions, a method applicable to diverse coumarin derivatives .

Properties

CAS No. |

23531-95-5 |

|---|---|

Molecular Formula |

C17H16O4 |

Molecular Weight |

284.31 g/mol |

IUPAC Name |

4-methoxy-9-(2-methylbut-3-en-2-yl)furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C17H16O4/c1-5-17(2,3)13-15-11(8-9-20-15)14(19-4)10-6-7-12(18)21-16(10)13/h5-9H,1H2,2-4H3 |

InChI Key |

ZPLVEUIOSKJIDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C=C)C1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Furopinnarin can be synthesized through various organic synthesis techniques. One common method involves the use of column chromatography filled with silica gel, Sephadex LH-20, and MCI, followed by semi-preparative high-performance liquid chromatography (HPLC) . The reaction conditions typically involve the use of solvents like chloroform, methanol, and acetone, and the process may include steps like recrystallization and lyophilization .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources, primarily from the roots of Ruta pinnata. The extraction process includes drying the plant material, grinding it into a fine powder, and using solvents to extract the desired compounds. The extract is then purified using techniques like column chromatography and HPLC .

Chemical Reactions Analysis

Types of Reactions

Furopinnarin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further studied for their biological activities .

Scientific Research Applications

Chemistry: Furopinnarin is used as a precursor in the synthesis of other coumarin derivatives.

Medicine: this compound’s biological activities, including its antioxidant and anti-inflammatory properties, are being explored for therapeutic applications.

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of furopinnarin involves its interaction with specific molecular targets and pathways. It inhibits the enzyme α-glucosidase, which plays a crucial role in carbohydrate metabolism . By inhibiting this enzyme, this compound helps in reducing blood glucose levels, making it a potential therapeutic agent for managing diabetes. The molecular pathways involved include the inhibition of glucose absorption in the intestines and modulation of insulin secretion .

Comparison with Similar Compounds

Comparison with Similar Compounds

Furopinnarin belongs to the furanocoumarin class, which includes compounds like isoimperatorin, swietenocoumarin B, and cnidilin. Below is a systematic comparison based on structural features, synthesis, and bioactivity:

Table 1: Structural and Functional Comparison of this compound and Analogous Furanocoumarins

Key Findings:

Structural Variations :

- This compound’s linear furan and methoxy group contrast with isoimperatorin’s angular furan configuration, impacting UV absorption and phototoxicity .

- Prenylated derivatives like cnidilin exhibit enhanced lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .

Synthetic Efficiency :

- This compound’s synthesis via acid-catalyzed ring-opening achieves higher yields (85–90%) compared to traditional extraction (<5% from natural sources) .

Bioactivity: Anticancer Potential: this compound shows moderate cytotoxicity (IC₅₀: 12–15 µM) against breast cancer cell lines, outperforming swietenocoumarin B (IC₅₀: 25 µM) . Enzyme Inhibition: this compound inhibits CYP3A4 at 10 µM, a critical interaction for drug metabolism, whereas isoimperatorin exhibits weaker inhibition .

Critical Analysis of Methodologies

- Structural Elucidation : Early studies relied on NMR and mass spectrometry, but modern techniques like X-ray crystallography could resolve ambiguities in substituent positioning .

- Synthesis Scalability: While this compound’s synthesis is efficient, geranyloxy-substituted analogs (e.g., swietenocoumarin B) require costly precursors, limiting industrial production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.